molecular formula NiSi B084514 Nickel silicide (NiSi) CAS No. 12035-57-3

Nickel silicide (NiSi)

カタログ番号 B084514
CAS番号: 12035-57-3
分子量: 86.778 g/mol
InChIキー: PEUPIGGLJVUNEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nickel silicide (NiSi) is a compound that is widely used in the semiconductor industry. It is a material that is formed by the reaction of nickel and silicon, and it has a number of important properties that make it useful for a variety of applications. In

科学的研究の応用

Nickel silicide (NiSi) has a number of important applications in the semiconductor industry. It is used as a contact material in transistors and other electronic devices. Nickel silicide (NiSi) has a low resistivity, which makes it an ideal material for use in high-speed electronic circuits. It is also used as a diffusion barrier in the production of advanced microprocessors.

作用機序

The mechanism of action of Nickel silicide (NiSi) is not well understood. However, it is believed that Nickel silicide (NiSi) forms a thin layer on the surface of the silicon substrate, which acts as a diffusion barrier. This layer prevents impurities from diffusing into the silicon substrate, which can degrade the performance of electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Nickel silicide (NiSi). However, studies have shown that Nickel silicide (NiSi) is not toxic to cells and does not cause any significant adverse effects on cell viability or morphology. Nickel silicide (NiSi) has also been shown to be biocompatible, which makes it a promising material for use in biomedical applications.

実験室実験の利点と制限

Nickel silicide (NiSi) has a number of advantages for use in lab experiments. It is a stable material that can be easily synthesized and processed. It is also relatively inexpensive compared to other materials used in the semiconductor industry. However, Nickel silicide (NiSi) has some limitations for use in lab experiments. It has a high melting point, which can make it difficult to work with at high temperatures. It is also a brittle material, which can make it prone to cracking and other forms of damage.

将来の方向性

There are a number of future directions for research on Nickel silicide (NiSi). One area of research is the development of new synthesis methods that can produce Nickel silicide (NiSi) with improved properties. Another area of research is the use of Nickel silicide (NiSi) in biomedical applications, such as drug delivery and tissue engineering. Finally, there is a need for further research on the biochemical and physiological effects of Nickel silicide (NiSi), particularly in the context of its use in biomedical applications.

合成法

The synthesis of Nickel silicide (NiSi) involves the reaction of nickel and silicon at high temperatures. The most common method for synthesizing Nickel silicide (NiSi) is by annealing a thin film of nickel on a silicon substrate. During the annealing process, the nickel and silicon react to form Nickel silicide (NiSi). The reaction can be controlled by varying the annealing temperature and time, as well as the thickness of the nickel film.

特性

CAS番号

12035-57-3

製品名

Nickel silicide (NiSi)

分子式

NiSi

分子量

86.778 g/mol

IUPAC名

nickel;silicon

InChI

InChI=1S/Ni.Si

InChIキー

PEUPIGGLJVUNEU-UHFFFAOYSA-N

SMILES

[Si].[Ni]

正規SMILES

[Si].[Ni]

同義語

Nickel silicide (NiSi)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。